(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two bromine atoms substituted at the 3 and 5 positions of the phenyl ring. The chiral center at the 2-position of the ethan-1-ol moiety imparts stereochemical properties to the compound, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable phenyl precursor followed by the introduction of the amino and hydroxyl groups. One common method involves the bromination of 3,5-dibromophenylacetonitrile, followed by reduction and hydrolysis to yield the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reduction step may involve catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol may involve large-scale bromination and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the ®-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the amino group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted phenyl ethanols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of bromine, which affects its reactivity and biological activity.
2-Amino-2-(3,5-difluorophenyl)ethan-1-ol: Fluorine atoms impart different electronic properties compared to bromine, influencing the compound’s behavior in chemical and biological systems.
Uniqueness
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. The chiral center also adds to its uniqueness, making it valuable for studies involving stereochemistry and chiral recognition.
Properties
IUPAC Name |
(2R)-2-amino-2-(3,5-dibromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESVAZJMMNEGU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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